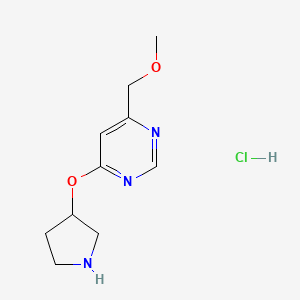
4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of “this compound” is not well-documented in the available resources .Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Antiviral Activity : Pyrimidine derivatives, including those similar to 4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine, have been shown to have antiviral activities. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives were found to inhibit retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives in antiviral research (Hocková et al., 2003).
Chemical Synthesis and Modification
- Preparation of Pyrimidine Derivatives : Research into the preparation and reactions of pyrimidine derivatives provides insights into the synthesis of compounds like 4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine. For example, the synthesis of trichloromethyl-substituted pyrimidine derivatives, including modifications of the methyl group in pyrimidine N-oxides, is relevant to understanding the chemical pathways for synthesizing similar compounds (Unger et al., 2018).
Applications in Drug Discovery and Development
- Drug Synthesis and Biological Evaluation : Pyrimidine derivatives are also of interest in the synthesis of drugs and their biological evaluation. For instance, studies on the synthesis of non-nucleoside analogs of toyocamycin and sangivamycin, which involve pyrrolo[2,3-d]pyrimidine scaffolds, contribute to our understanding of how pyrimidine derivatives can be utilized in drug discovery (Gangjee et al., 2010).
Nonlinear Optical Properties
- Optical Applications : The pyrimidine ring is a significant component in many organic compounds due to its presence in DNA and RNA. Some pyrimidine derivatives have shown promising applications in nonlinear optics (NLO), a field important for advanced technological applications. Research into the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives demonstrates the potential of pyrimidine-based compounds in this area (Hussain et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(methoxymethyl)-6-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-14-6-8-4-10(13-7-12-8)15-9-2-3-11-5-9;/h4,7,9,11H,2-3,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUNEAGRQTWQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)OC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2823603.png)
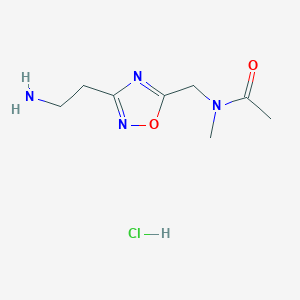
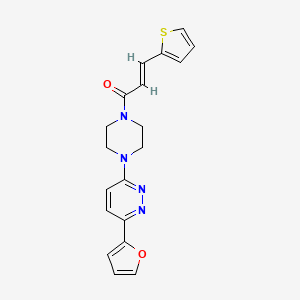
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)
![(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine](/img/structure/B2823612.png)
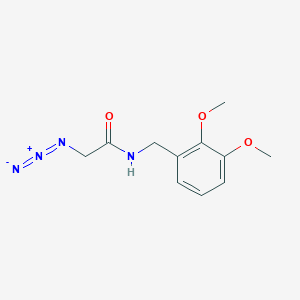
![5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2823614.png)



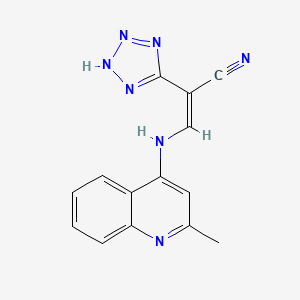
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2823622.png)
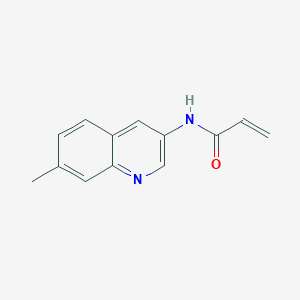
![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)